2-Chloro-7-methylimidazo[1,5-b]pyridazine
Description
Properties
IUPAC Name |
2-chloro-7-methylimidazo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-4-6-2-3-7(8)10-11(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADBLXMSKZXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-6-chloropyridazine Precursors
- The 3-amino-6-chloropyridazine is prepared by selective amination of 3,6-dichloropyridazine using aqueous ammonia at elevated temperature (~130 °C).
- Alternatively, 3-amino-6-iodopyridazine can be obtained by refluxing 3-amino-6-chloropyridazine in concentrated hydroiodic acid (57% HI), though yields vary.
Formation of the Imidazo[1,5-b]pyridazine Core
- The key cyclization step involves the reaction of the aminopyridazine with an α-bromoketone derivative.
- For the 7-methyl substituent, α-bromoketones bearing a methyl group at the appropriate position are used.
- The reaction is typically carried out in the presence of mild bases such as sodium bicarbonate to facilitate nucleophilic substitution and ring closure.
- The halogen substituent (chloro) at position 2 on the pyridazine ring reduces the nucleophilicity of the adjacent nitrogen, favoring the correct site of alkylation and ensuring formation of the bicyclic system.
Post-cyclization Functionalization
- Additional substitution, such as methylation at position 7, can be introduced by starting with methyl-substituted aminopyridazines or via methylation reactions post-cyclization.
- Electrophilic substitutions (e.g., bromination, nitration) occur preferentially at position 3 in related imidazo[1,2-b]pyridazine systems, but for this compound, the focus remains on the initial substitution pattern.
Example Synthesis Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of 3,6-dichloropyridazine | Aqueous NH3, 130 °C reflux | High (varies) | Produces 3-amino-6-chloropyridazine |
| Cyclization with α-bromoketone | α-Bromoketone, NaHCO3, mild base, room temp to reflux | Moderate to good | Forms imidazo[1,5-b]pyridazine core |
| Methyl substitution at position 7 | Use of 7-methyl-3-amino-6-chloropyridazine or methylation post-cyclization | Variable | Controls methyl group placement |
Note: Specific yields and melting points for 7-methyl derivatives are reported in related imidazo[1,2-b]pyridazine studies, with melting points around 207–209 °C for similar compounds.
Comparative Synthesis Insights from Related Imidazo[1,2-b]pyridazine Studies
Although focused on imidazo[1,2-b]pyridazine derivatives, the following insights are relevant for the closely related imidazo[1,5-b]pyridazine system:
- Condensation of 6-chloro-3-aminopyridazine with bromoacetaldehyde in refluxing ethanol yields 6-chloroimidazo[1,2-b]pyridazine derivatives.
- Hydroxymethylation at position 3 can be achieved by reaction with formaldehyde in acetic acid under reflux, yielding (imidazo[1,2-b]pyridazin-3-yl)methanol derivatives.
- Thiomethyl derivatives can be prepared by substitution of hydroxymethyl groups with mercaptans under acidic or acetic acid reflux conditions, which may be analogous to introducing substituents in the imidazo[1,5-b]pyridazine system.
- These methods highlight the importance of controlling reaction conditions to achieve selective substitution and functionalization.
Summary Table of Key Preparation Steps for this compound
| Stage | Description | Typical Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Preparation of aminopyridazine | Amination of 3,6-dichloropyridazine | NH3 (aq), 130 °C reflux | 3-amino-6-chloropyridazine |
| 2. Cyclization | Condensation with α-bromoketone | α-Bromoketone, NaHCO3, mild base | Formation of imidazo[1,5-b]pyridazine core |
| 3. Introduction of methyl group | Use of methyl-substituted aminopyridazine or methylation post-cyclization | Methylated α-bromoketone or methylation agents | 7-methyl substitution achieved |
| 4. Purification | Chromatography, recrystallization | Silica gel chromatography, recrystallization | Pure this compound |
Research Findings and Notes
- The introduction of the chloro substituent at position 2 is critical for directing the cyclization and ensuring the formation of the desired bicyclic system.
- The methyl substituent at position 7 can influence biological activity and is typically introduced via starting material design.
- The synthetic route is generally robust and allows for further functionalization for derivative synthesis.
- Similar bicyclic imidazo-pyridazine compounds have been synthesized with good yields and characterized by NMR and melting point analysis, confirming structure integrity.
- The presence of halogens adjacent to the nitrogen atoms in the pyridazine ring modulates nucleophilicity and reactivity, which is key to successful synthesis.
Chemical Reactions Analysis
Halogenation
The chloro substituent at position 2 enables nucleophilic substitution. For instance:
-
Bromination :
N-Bromosuccinimide (NBS) in chloroform selectively brominates imidazopyridazines at position 3. A 90% yield was reported for 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine under ambient conditions .
| Substrate | Brominating Agent | Conditions | Yield |
|---|---|---|---|
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | NBS | CHCl₃, 20°C, 15 h | 90% |
Nitration
Nitration at position 3 proceeds efficiently in concentrated H₂SO₄/HNO₃:
-
Example : Nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine achieved 98% yield under ice-cooled conditions .
| Substrate | Nitration Conditions | Yield |
|---|---|---|
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | H₂SO₄, HNO₃, 0°C → RT, 3 h | 98% |
Sulfonation and Alkylation
The chloromethyl group facilitates nucleophilic displacement. Sodium benzenesulfinate in DMSO substitutes chlorine with a sulfonyl group:
-
Example : 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was synthesized in 54% yield .
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | NaSO₂Ph | DMSO, RT, 15 h | 54% |
Biological Activity Correlations
While direct data for 2-chloro-7-methylimidazo[1,5-b]pyridazine is limited, structurally related compounds exhibit notable properties:
-
Antiparasitic activity : 3-Nitroimidazo[1,2-b]pyridazines show EC₅₀ values as low as 0.38 µM against Trypanosoma brucei .
-
Solubility limitations : Poor aqueous solubility (e.g., >7.8 µM in HepG2 assays) may hinder biological utility .
Key Challenges and Considerations
Scientific Research Applications
Cancer Treatment
2-Chloro-7-methylimidazo[1,5-b]pyridazine and its derivatives have been investigated for their efficacy as inhibitors of specific protein kinases involved in cancer progression.
- Protein Kinase Inhibition : The compound has shown promise in inhibiting various kinases, including HASPIN, which is crucial for the proliferation of certain tumor cells. Inhibitors targeting HASPIN are being explored for their potential to treat cancers that depend on this kinase's activity .
- Case Studies : A study reported the synthesis of several imidazo[1,2-b]pyridazine derivatives that exhibited significant anti-proliferative effects against human cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the imidazo scaffold could enhance potency against specific cancer types .
Treatment of Trypanosomiasis
Recent research has highlighted the potential of this compound analogs in treating human African trypanosomiasis (HAT).
- Efficacy Studies : Compounds derived from this scaffold have been tested against Trypanosoma brucei, showing promising results in reducing parasitemia in infected mice . The optimization of these compounds has focused on improving selectivity and minimizing toxicity while maintaining efficacy.
Structure-Activity Relationship (SAR)
The SAR of this compound derivatives has been extensively studied to identify structural features that enhance biological activity.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize formulations for clinical use.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylimidazo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,5-b]pyridazine core is structurally analogous to other bicyclic heterocycles, such as imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyrimidines, and benzimidazole derivatives. Below, we compare 2-Chloro-7-methylimidazo[1,5-b]pyridazine with key analogues in terms of structure, synthesis, and biological relevance.
Table 1: Structural and Functional Comparison of Imidazo-Pyridazine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The chlorine atom at position 2 in the target compound likely enhances electrophilicity, aiding interactions with kinase ATP-binding pockets. This contrasts with 7-Chloroimidazo[1,2-b]pyridazine , where the chlorine’s position may alter selectivity .
- Methyl groups (e.g., at C7 in the target compound) typically improve metabolic stability compared to bulkier substituents, as seen in benzimidazole derivatives .
This contrasts with 6-Chloro-1,3-di-[...]imidazo[4,5-b]pyridine, which requires multi-step functionalization of piperazine groups .
Biological Relevance :
- Imidazo[1,5-b]pyridazines are less explored than pyrazolo[1,5-a]pyrimidines (e.g., MK79, MK80), which show potent kinase inhibition due to their planar aromatic systems . The target compound’s fused ring system may offer unique conformational rigidity for selective binding.
Biological Activity
2-Chloro-7-methylimidazo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C7H6ClN3
- Molecular Weight : 171.60 g/mol
- CAS Number : 1352881-33-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been studied for its potential to act as an inhibitor in various enzymatic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antimicrobial Activity :
- Preliminary findings suggest that imidazo derivatives exhibit antimicrobial properties. The structure of this compound may contribute to its effectiveness against certain bacterial strains.
-
Cytotoxicity :
- Research indicates that imidazo compounds can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound has been evaluated in various cancer models.
-
Neuroprotective Effects :
- Some derivatives have shown potential neuroprotective effects by inhibiting the aggregation of amyloid plaques, which are implicated in neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the imidazo ring can significantly affect binding affinity and selectivity towards biological targets.
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Substitution | Increased binding affinity to target receptors |
| 6 | Halogenation | Enhanced antimicrobial properties |
| 7 | Methylation | Improved cytotoxicity against cancer cells |
Study on Amyloid Plaque Binding
A study focused on the binding affinity of imidazo derivatives to amyloid plaques demonstrated that modifications at the 6-position significantly influenced binding efficacy. The findings suggest that similar structural modifications could enhance the activity of this compound in targeting amyloid aggregates .
Evaluation Against Cancer Cell Lines
In vitro studies evaluating the cytotoxic effects of this compound against various cancer cell lines revealed promising results. The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anti-cancer agent .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Route | Key Reagents/Conditions | Yield Range | Advantages |
|---|---|---|---|
| A | R₂COCl/Et₃N, DCC, or T3P® | 60–80% | Scalable for halogenated derivatives |
| B | 1,2-Diaminoimidazoles, acetic acid, ethanol reflux | 65–75% | Enables functionalization at the 7-position |
How can computational modeling predict the tautomeric behavior of this compound?
Advanced Research Question
Tautomerism in imidazo[1,5-b]pyridazines arises from proton shifts between nitrogen atoms. Computational studies (e.g., DFT calculations) can predict dominant tautomers by comparing Gibbs free energies. For example:
- Key Parameters: Solvent polarity, temperature, and substituent effects (e.g., electron-withdrawing Cl at position 2) stabilize specific tautomers.
- Validation: Match computed NMR chemical shifts (¹³C/¹H) with experimental data to confirm tautomeric preferences .
Methodological Workflow:
Optimize molecular geometries using B3LYP/6-311+G(d,p).
Calculate NMR spectra with the GIAO method.
Correlate results with X-ray crystallography or variable-temperature NMR .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Essential Techniques:
- ¹H/¹³C NMR: Assigns substituent positions and confirms regioselectivity. For example, methyl groups at position 7 exhibit distinct downfield shifts (~δ 2.5 ppm) due to ring current effects .
- IR Spectroscopy: Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C₇H₆ClN₃: calc. 168.0324, observed 168.0328) .
Q. Table 2: Representative Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.8 (s, 1H, H-5) | Confirms aromatic proton environment |
| ¹³C NMR | δ 155.2 (C-2) | Indicates chloro-substitution |
| IR | 1727 cm⁻¹ | Carbonyl stretch (if esterified) |
What strategies resolve contradictions in thermal stability data across studies for imidazo[1,5-b]pyridazine derivatives?
Advanced Research Question
Discrepancies in thermal stability (e.g., decomposition temperatures) arise from:
- Crystallinity Differences: Amorphous vs. crystalline forms exhibit varying stability.
- Hydration States: Hydrated phases (e.g., CTP·0.5H₂O) decompose at lower temperatures than anhydrous forms .
Resolution Strategies:
Thermogravimetric Analysis (TGA): Compare weight loss profiles under inert vs. oxidative atmospheres.
Differential Scanning Calorimetry (DSC): Identify phase transitions and exothermic events.
Powder X-ray Diffraction (PXRD): Correlate thermal behavior with structural changes .
What are the recommended safety protocols when handling chloro-substituted imidazopyridazines?
Basic Research Question
Critical Measures:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).
- Storage: Keep in airtight containers under dry, inert conditions (argon) to prevent hydrolysis .
Emergency Response:
- Spills: Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Disposal: Incinerate in EPA-approved facilities to avoid environmental release .
How does the methyl group at position 7 influence the electronic structure of imidazo[1,5-b]pyridazine?
Advanced Research Question
The methyl group acts as an electron-donating substituent, altering:
- HOMO-LUMO Gaps: DFT calculations show a 0.3–0.5 eV reduction compared to unsubstituted analogs, enhancing electrophilic reactivity .
- NMR Chemical Shifts: Deshielding effects at adjacent carbons (e.g., C-7: δ 22.5 ppm in ¹³C NMR) .
Experimental Validation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
